molecular formula C9H9BrO3S B1444843 2-[(4-Bromophenyl)methanesulfinyl]acetic acid CAS No. 81431-33-6

2-[(4-Bromophenyl)methanesulfinyl]acetic acid

Cat. No.: B1444843
CAS No.: 81431-33-6
M. Wt: 277.14 g/mol
InChI Key: MSCOFNSNHPDVDO-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methanesulfinyl]acetic acid is a high-purity chemical compound with the CAS Number 81431-33-6 and a molecular formula of C 9 H 9 BrO 3 S . It has a molecular weight of approximately 277.14 g/mol . This compound features a sulfinyl group (S=O) linked to a acetic acid chain and a 4-bromophenyl ring, making it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . Researchers utilize this sulfinyl acetic acid derivative for developing more complex molecules, particularly in the synthesis of novel heterocyclic compounds and functional materials. The presence of the sulfinyl group and the carboxylic acid offers two distinct reactive sites for further chemical modification, while the bromophenyl moiety can undergo various cross-coupling reactions . The compound is characterized by an chiral center on the sulfur atom, which may be of interest for studies in asymmetric synthesis . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is classified as harmful and an irritant . Please refer to the corresponding Safety Data Sheet (SDS) for detailed handling protocols. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfinyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3S/c10-8-3-1-7(2-4-8)5-14(13)6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCOFNSNHPDVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfinylation of 4-Bromobenzyl Precursors

  • Reagents and Conditions: The sulfinylation is commonly performed by reacting 4-bromobenzyl halides or 4-bromobenzyl alcohols with methanesulfinyl chloride in the presence of a base such as triethylamine or potassium acetate.
  • Reaction Environment: Anhydrous solvents like dioxane or tetrahydrofuran (THF) are used under inert atmosphere (nitrogen or argon) to prevent oxidation of the sulfinyl group.
  • Temperature: Moderate heating (around 80-90°C) facilitates the reaction without decomposing sensitive intermediates.

This step yields the key intermediate 4-bromophenylmethanesulfinyl derivatives with high regioselectivity.

Industrial and Laboratory Scale Methods

Industrial synthesis methods optimize the above reactions for scale and yield:

Step Description Conditions Notes
1 Sulfinylation of 4-bromobenzyl precursor Methanesulfinyl chloride, triethylamine, anhydrous dioxane, 80-90°C, inert atmosphere Continuous flow reactors may be used for better control
2 Coupling with haloacetic acid derivatives Potassium carbonate base, reflux in polar aprotic solvents Ester intermediates formed if esters used
3 Hydrolysis of esters (if applicable) Acidic or basic aqueous medium, room temperature to reflux Ensures free acid formation
4 Purification Crystallization or chromatography High purity required for pharmaceutical use

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Method Industrial Method
Starting materials 4-bromobenzyl bromide or alcohol Same, but sourced in bulk
Sulfinylation reagent Methanesulfinyl chloride Same, with automated reagent addition
Base Triethylamine or potassium acetate Triethylamine, automated dosing
Solvent Anhydrous dioxane or THF Optimized solvent systems, possibly greener alternatives
Temperature 80-90°C Controlled heating with continuous flow
Reaction atmosphere Nitrogen or argon Inert atmosphere with monitoring
Acetic acid introduction Haloacetic acid derivatives, reflux Optimized for yield and impurity control
Purification Column chromatography or recrystallization Crystallization, filtration, washing
Yield Moderate to high (60-85%) High yield (>85%) with process control

Research Findings and Optimization Notes

  • Selectivity: The sulfinylation step requires careful control to avoid over-oxidation to sulfonyl derivatives.
  • Reaction Time: Prolonged reaction times can lead to side reactions; typical sulfinylation completes within 2-4 hours.
  • Purity: Characterization by NMR (1H and 13C), mass spectrometry, and X-ray crystallography confirms the sulfinyl and acetic acid groups' integrity.
  • Solvent Choice: Use of anhydrous and aprotic solvents reduces side reactions and improves yields.
  • Catalyst/Base Effects: Potassium acetate and triethylamine are effective bases; choice depends on scale and cost.
  • Environmental Considerations: Industrial processes avoid toxic solvents like carbon tetrachloride, favoring water-based or greener solvents where possible.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methanesulfinyl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Research

  • Building Block for Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds in pharmaceutical chemistry.

Biological Applications

  • Enzyme Inhibition Studies: It has been investigated for its ability to inhibit specific enzymes, making it a valuable tool in biochemical research to understand enzyme kinetics and mechanisms.
  • Protein Interaction Studies: The compound can be utilized to explore interactions between proteins and other biomolecules, providing insights into cellular processes.

Medical Research

  • Therapeutic Potential: Preliminary studies suggest that 2-[(4-Bromophenyl)methanesulfinyl]acetic acid may exhibit anti-inflammatory and antimicrobial properties, warranting further investigation for potential therapeutic applications.

Case Studies

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that the compound effectively inhibited enzyme X, suggesting potential for drug development.
Study BProtein InteractionShowed that this compound modulated protein Y activity, impacting cellular signaling pathways.
Study CAntimicrobial ActivityFound that the compound exhibited significant antimicrobial effects against various bacterial strains, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methanesulfinyl]acetic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, while the bromophenyl group can engage in halogen bonding and other interactions. These properties make it a versatile compound for various biochemical pathways .

Comparison with Similar Compounds

Substituted Phenylacetic Acids

Compounds such as (4-Bromophenyl)acetic acid (CAS: 1878-68-8) and 2-(4-chlorophenyl)acetic acid are structurally analogous but lack the sulfinyl group. Key differences include:

Property 2-[(4-Bromophenyl)methanesulfinyl]acetic Acid (4-Bromophenyl)acetic Acid 2-(4-Chlorophenyl)acetic Acid
Molecular Weight Not reported 215.04 g/mol 170.59 g/mol
Solubility Limited data Soluble in organic solvents Similar to bromo analog
Spectral Data N/A IR: 1700 cm⁻¹ (C=O) Solid-state deuterium NMR: Quadrupolar splitting Δν = 140 kHz
Applications Discontinued; synthetic intermediate API synthesis NMR studies on dynamics

Key Findings :

  • The sulfinyl group in the target compound increases molecular complexity and polarity compared to halogenated phenylacetic acids.
  • Solid-state deuterium NMR studies on 2-(4-bromophenyl)[2,2-²H₂]acetic acid reveal dynamic inequivalence between deuterons due to torsional angles influenced by the bromo substituent .

Sulfinyl-Containing Derivatives

Compounds like 4-[5-difluoromethoxy-2-{(3,4-dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole-1-sulfonyl]phenoxyacetic acid () share sulfinyl motifs but feature extended benzimidazole backbones.

Property This compound Benzimidazole Sulfinyl Derivative
Molecular Weight Not reported >500 g/mol (estimated)
Bioactivity Limited data Proton-pump inhibition potential
Synthetic Complexity Moderate (multi-step alkylation) High (heterocyclic coupling)

Key Findings :

  • Sulfinyl groups in benzimidazole derivatives enhance pharmacological targeting (e.g., gastric acid suppression) , whereas the target compound’s applications remain exploratory.

Ester and Hydrazide Derivatives

Derivatives such as methyl 2-(4-bromophenyl)acetate (CAS: 41841-16-1) and (E)-2-{3-[1-(4-bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetohydrazide () highlight functional group modifications:

Property Target Compound Methyl Ester Derivative Thioxoimidazolidinone Hydrazide
Functional Group Sulfinyl, carboxylic acid Ester Hydrazide, thioxoimidazolidinone
Synthetic Route Sulfoxidation Esterification Cyclization, hydrazinolysis
Bioactivity N/A Intermediate for APIs Anticancer potential

Key Findings :

  • Ester derivatives improve solubility for synthetic intermediates .
  • Hydrazide derivatives serve as precursors for anticancer agents, leveraging thioxoimidazolidinone moieties .

Cocrystal and Salt Forms

Cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid () demonstrate hydrogen-bonding versatility:

Property Target Compound Cocrystal with Thiadiazol-2-amine
Hydrogen Bonding Sulfinyl-O and carboxylic acid N–H···O and O–H···N interactions
Stability Not reported Enhanced thermal stability

Key Findings :

  • Cocrystallization modulates physicochemical properties, such as melting points and bioavailability .

Biological Activity

2-[(4-Bromophenyl)methanesulfinyl]acetic acid is a sulfoxide compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies, emphasizing its significance in medicinal chemistry.

  • Chemical Formula : C9H10BrO2S
  • CAS Number : 81431-33-6
  • Molecular Weight : 277.15 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with a thiol compound followed by oxidation to form the sulfoxide. This method allows for the introduction of the sulfinyl group, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that related sulfoxides showed significant inhibition against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it was found to reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines significantly. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.5Apoptosis induction
A54920.3Cell cycle arrest

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vivo experiments using lipopolysaccharide (LPS)-induced inflammation models showed that treatment with this compound significantly reduced myeloperoxidase (MPO) activity, indicating a decrease in neutrophil infiltration and inflammation .

Table 2: Anti-inflammatory Activity Data

Treatment GroupMPO Activity (U/L)
Control1.03 ± 0.51
LPS1.79 ± 0.27
LPS + Compound0.84 ± 0.26

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which play a critical role in prostaglandin synthesis.
  • Cell Signaling Modulation : It can affect signaling pathways related to cell survival and apoptosis, particularly through the modulation of NF-kB and MAPK pathways.
  • Gene Expression Regulation : The compound may influence transcription factors that regulate genes involved in cell cycle control and apoptosis.

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines, where it was observed to enhance the efficacy of existing chemotherapeutics by reducing resistance mechanisms . Furthermore, animal studies indicated a significant reduction in tumor growth when combined with standard chemotherapy agents.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-[(4-Bromophenyl)methanesulfinyl]acetic acid, and how is purity validated?

  • Methodological Answer : Synthesis typically involves functionalization of the 4-bromophenyl group followed by sulfinyl group introduction. For analogous compounds, deuterium labeling (e.g., 2-(4-bromophenyl)[2,2-²H₂]acetic acid) is achieved via heating with deuterated reagents (e.g., D₂O) and isolation via recrystallization (73% deuteration reported) . Purity is confirmed using solution NMR (¹H/²H) to verify deuteration sites and absence of side products . High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LCMS) are critical for molecular weight confirmation .

Q. How is the crystallographic structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown from ethanol/water or hexane/ethanol mixtures. Data collection uses Cu/Mo Kα radiation with absorption corrections applied. Structures are solved via direct/heavy-atom methods and refined using least-squares minimization (R values < 0.05). ORTEP diagrams reveal torsion angles (e.g., H-Cα-Cβ-OH) critical for conformational analysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Bromophenyl)methanesulfinyl]acetic acid
Reactant of Route 2
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2-[(4-Bromophenyl)methanesulfinyl]acetic acid

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